molecular formula C23H20N2OS B6010948 2-(benzylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone

2-(benzylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone

Cat. No. B6010948
M. Wt: 372.5 g/mol
InChI Key: SCGGONZINLUROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a chemical compound with potential applications in scientific research. It is also known as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a type of drug that has shown promising results in the treatment of various types of cancer.

Mechanism of Action

PARP inhibitors work by blocking the activity of PARP enzymes, which are involved in DNA repair. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. BMN-673 is a potent PARP inhibitor that has been shown to be effective in killing cancer cells in preclinical studies.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a potent antitumor effect in preclinical studies. It has been shown to be effective in killing cancer cells, particularly in combination with other anticancer drugs. BMN-673 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the advantages of BMN-673 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one of the limitations of BMN-673 is its high cost, which may limit its use in scientific research.

Future Directions

There are several future directions for the use of BMN-673 in scientific research. One potential application is in the development of combination therapies for cancer. BMN-673 has been shown to be effective in combination with other anticancer drugs, and further studies are needed to determine the optimal combination for different types of cancer. Another future direction is the development of biomarkers to predict response to PARP inhibitors, such as BMN-673. This could help to identify patients who are most likely to benefit from treatment with PARP inhibitors. Finally, further studies are needed to determine the long-term safety and efficacy of BMN-673 in clinical trials.

Synthesis Methods

The synthesis of 2-(benzylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a complex process that involves several steps. The starting materials for the synthesis are 2,6-diamino-4(3H)-pyrimidinone, 1-bromo-3-methyl-2-buten-1-ol, and 1-bromo-2-naphthalenemethanol. The synthesis involves the use of various reagents and catalysts, including sodium hydride, potassium carbonate, and palladium on carbon.

Scientific Research Applications

2-(Benzylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has potential applications in scientific research, particularly in the field of cancer research. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

properties

IUPAC Name

2-benzylsulfanyl-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-21(14-19-12-7-11-18-10-5-6-13-20(18)19)22(26)25-23(24-16)27-15-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGGONZINLUROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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